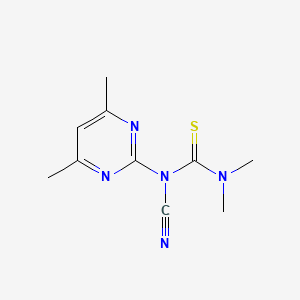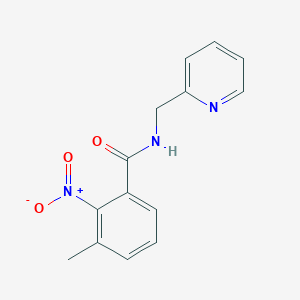
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide, also known as MNB, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNB belongs to the class of organic compounds known as nitrobenzamides, which are commonly used as building blocks in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and reduction of beta-amyloid plaque accumulation in the brain. 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. However, one limitation of using 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide is its potential toxicity, as high concentrations of 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide may cause cell death in non-cancerous cells.
Future Directions
There are several future directions for research on 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide, including its potential use in combination with other therapeutic agents for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide for therapeutic use. Finally, the development of new synthesis methods for 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide may lead to more efficient and cost-effective production of this compound.
Synthesis Methods
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3-methyl-2-nitrobenzoic acid with 2-pyridinemethanol and thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to yield 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide.
Scientific Research Applications
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. In cancer research, 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-5-4-7-12(13(10)17(19)20)14(18)16-9-11-6-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAOABNZHCGVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


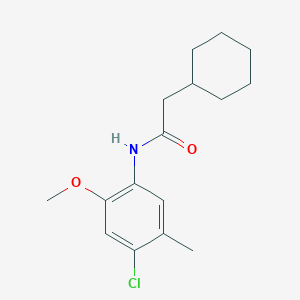
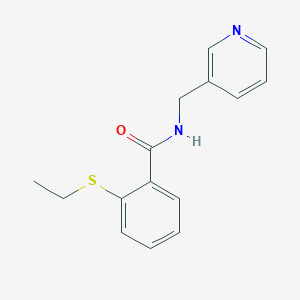
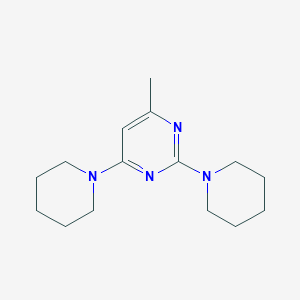

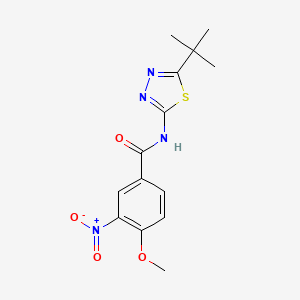
![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)
![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)

![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
